molecular formula C13H9F3S B14115217 1-(Phenylsulfanyl)-2-(trifluoromethyl)benzene CAS No. 61405-41-2

1-(Phenylsulfanyl)-2-(trifluoromethyl)benzene

Cat. No.: B14115217
CAS No.: 61405-41-2
M. Wt: 254.27 g/mol
InChI Key: NLRHTCIGUKJJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Phenylsulfanyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a phenylsulfanyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under specific reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Phenylsulfanyl)-2-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(Phenylsulfanyl)-2-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Phenylsulfanyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The phenylsulfanyl group can participate in covalent bonding with target molecules, leading to specific biological effects .

Comparison with Similar Compounds

1-(Phenylsulfanyl)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and properties make it a valuable compound for further research and development.

Properties

CAS No.

61405-41-2

Molecular Formula

C13H9F3S

Molecular Weight

254.27 g/mol

IUPAC Name

1-phenylsulfanyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C13H9F3S/c14-13(15,16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9H

InChI Key

NLRHTCIGUKJJKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.